molecular formula C13H11ClN2O4 B13498664 rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13498664
M. Wt: 294.69 g/mol
InChI Key: SIPMQZFVMNEOFU-PTZCXBDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid: is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a chloro and nitro group, making it a valuable scaffold for various chemical and biological applications .

Properties

Molecular Formula

C13H11ClN2O4

Molecular Weight

294.69 g/mol

IUPAC Name

(3aS,4R,9bR)-6-chloro-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C13H11ClN2O4/c14-8-4-5-9(16(19)20)10-6-2-1-3-7(6)11(13(17)18)15-12(8)10/h1-2,4-7,11,15H,3H2,(H,17,18)/t6-,7+,11-/m1/s1

InChI Key

SIPMQZFVMNEOFU-PTZCXBDSSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C(C=CC(=C23)[N+](=O)[O-])Cl)C(=O)O

Canonical SMILES

C1C=CC2C1C(NC3=C(C=CC(=C23)[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactionsCommon reagents used include chlorinating agents like thionyl chloride and nitrating agents such as nitric acid .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amino derivatives, reduced quinoline compounds, and various substituted quinoline derivatives .

Scientific Research Applications

rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of alkaline phosphatases by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to various biological effects, including modulation of cellular processes and potential therapeutic benefits .

Biological Activity

rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family. This compound exhibits a range of biological activities that have garnered interest in pharmacological research. Its unique structural features—including a nitro group and a carboxylic acid moiety—contribute to its diverse biological interactions.

Structural Characteristics

The compound is characterized by:

  • Chlorine atom at the 6th position.
  • Nitro group at the 9th position.
  • Carboxylic acid functional group at the 4th position.

These features enhance its reactivity and potential for biological activity.

Property Description
Chemical StructureCyclopenta[c]quinoline with chlorine and nitro substitutions
Molecular FormulaC₁₃H₈ClN₂O₂
Molecular WeightApproximately 270.66 g/mol
StereochemistryRacemic mixture with specific chiral centers

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor , particularly targeting alkaline phosphatases. The mechanism involves binding to the active site of the enzyme, thus inhibiting its activity. This inhibition can lead to:

  • Modulation of cellular processes.
  • Potential therapeutic benefits in anti-inflammatory and anticancer contexts.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In particular:

  • It exhibits activity against various bacterial strains.
  • Studies have reported zones of inhibition ranging from 12.6 mm to 22.3 mm at concentrations of 100 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

  • Anticancer Potential :
    • In vitro studies have demonstrated that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Certain derivatives showed IC50 values as low as 0.37 µM against human carcinoma cell lines .
  • Mechanism of Action :
    • The nitro group facilitates redox reactions leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This mechanism has been linked to enhanced cytotoxicity in various cancer models .
  • Inhibitory Effects on Mycobacterial Species :
    • The compound has also been evaluated for its efficacy against mycobacterial infections, showing higher activity than standard treatments like isoniazid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.